
2'-Fluoro-3-(trifluoromethyl)biphenyl-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-3-(trifluoromethyl)biphenyl-4-amine is an organic compound that features a biphenyl core substituted with a fluoro group at the 2’ position and a trifluoromethyl group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-3-(trifluoromethyl)biphenyl-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is favored due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of 2’-Fluoro-3-(trifluoromethyl)biphenyl-4-amine may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, controlled reaction temperatures, and appropriate solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Fluoro-3-(trifluoromethyl)biphenyl-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the biphenyl core .
Wissenschaftliche Forschungsanwendungen
2’-Fluoro-3-(trifluoromethyl)biphenyl-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 2’-Fluoro-3-(trifluoromethyl)biphenyl-4-amine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a biphenyl core.
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Another biphenyl derivative with trifluoromethyl groups, used in the synthesis of polyimides.
Uniqueness
2’-Fluoro-3-(trifluoromethyl)biphenyl-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C13H9F4N |
|---|---|
Molekulargewicht |
255.21 g/mol |
IUPAC-Name |
4-(2-fluorophenyl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H9F4N/c14-11-4-2-1-3-9(11)8-5-6-12(18)10(7-8)13(15,16)17/h1-7H,18H2 |
InChI-Schlüssel |
RKNRHWNUEGNQHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


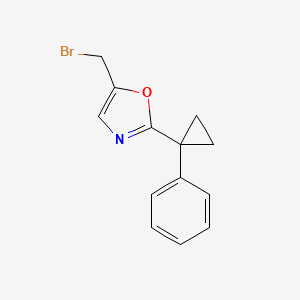
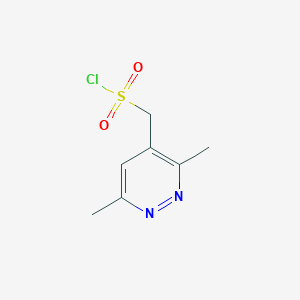
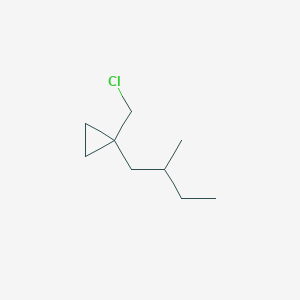



![2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13219708.png)
![Piperazine, 1-[2-(phenylthio)ethyl]-](/img/structure/B13219715.png)
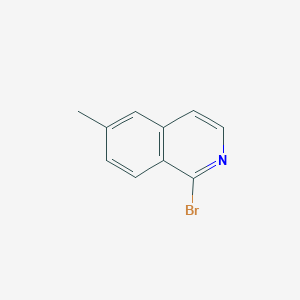
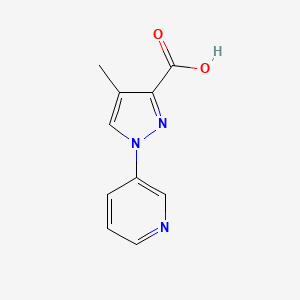
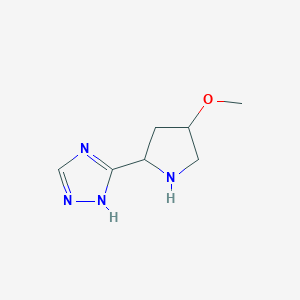
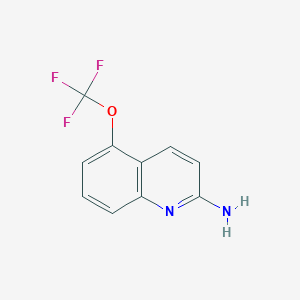

![4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13219753.png)
